molecular formula C12H16BrN B13185491 5-Bromo-2-cyclohexyl-4-methylpyridine

5-Bromo-2-cyclohexyl-4-methylpyridine

Cat. No.: B13185491
M. Wt: 254.17 g/mol
InChI Key: JPAKGDDZBNWJMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-cyclohexyl-4-methylpyridine is an organic compound that belongs to the class of bromopyridines It is characterized by a bromine atom attached to the second position of the pyridine ring, a cyclohexyl group at the fourth position, and a methyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-cyclohexyl-4-methylpyridine typically involves the bromination of 2-cyclohexyl-4-methylpyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-cyclohexyl-4-methylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Substitution: Formation of 2-cyclohexyl-4-methylpyridine derivatives with various functional groups.

    Oxidation: Formation of 2-cyclohexyl-4-methylpyridine-5-carboxylic acid or 2-cyclohexyl-4-methylpyridine-5-aldehyde.

    Reduction: Formation of 2-cyclohexyl-4-methylpiperidine.

Scientific Research Applications

5-Bromo-2-cyclohexyl-4-methylpyridine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including ligands for catalysis.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-cyclohexyl-4-methylpyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the cyclohexyl group play crucial roles in binding interactions, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-methylpyridine: Lacks the cyclohexyl group, leading to different chemical properties and applications.

    2-Cyclohexyl-4-methylpyridine:

    4-Bromo-2-methylpyridine: The position of the bromine atom is different, resulting in distinct reactivity patterns.

Uniqueness

5-Bromo-2-cyclohexyl-4-methylpyridine is unique due to the combination of the bromine atom, cyclohexyl group, and methyl group on the pyridine ring

Properties

Molecular Formula

C12H16BrN

Molecular Weight

254.17 g/mol

IUPAC Name

5-bromo-2-cyclohexyl-4-methylpyridine

InChI

InChI=1S/C12H16BrN/c1-9-7-12(14-8-11(9)13)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3

InChI Key

JPAKGDDZBNWJMW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1Br)C2CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.